1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12-6-9(5-10-12)16(13,14)11-4-8-2-3-15-7-8/h2-3,5-7,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYYILPWFBYTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to a decrease in the production of key metabolites, thereby exerting its biological effects. The thiophene and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Target Compound :
- Structure : 1-Methyl pyrazole with sulfonamide-linked thiophen-3-ylmethyl.
- Key Features :
- Thiophene’s sulfur atom enhances π-π stacking and lipophilicity.
- Methyl group on pyrazole minimizes steric hindrance.
Analog 2 : N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ()
- Structure: Chlorophenoxymethyl and ethyl-pyrazole groups.
- Comparison: Phenoxy oxygen enables hydrogen bonding, unlike thiophene’s sulfur.
Analog 3 : Granisetron Hydrochloride ()
- Structure : 1-Methyl indazole-3-carboxamide with a bicyclic amine.
- Comparison: Carboxamide vs. Indazole’s larger aromatic system may enhance target affinity but reduce solubility .
Physicochemical Properties (Theoretical Analysis)
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~269.36 | Thiophen-3-ylmethyl | 1.8–2.2 | 4 (Sulfonamide O, N) |
| 1-[(4-Bromo-3-fluorophenyl)methyl] | ~374.23 | Bromo-fluorophenylmethyl | 2.5–3.0 | 3 (Sulfonamide O, N) |
| N-[1-[(3-Chlorophenoxy)methyl]-... | ~398.86 | Chlorophenoxymethyl, ethyl | 2.8–3.3 | 5 (Phenoxy O, Sulfonamide O/N) |
| Granisetron HCl | 348.87 | Bicyclic amine, carboxamide | 1.5–2.0 | 5 (Carboxamide O, N) |
*LogP estimates based on substituent contributions (thiophene ≈ +0.5, halogens ≈ +0.2–0.5 each).
Structural and Crystallographic Insights
- Software Utilization : Tools like Mercury () enable visualization of intermolecular interactions (e.g., sulfonamide hydrogen bonding) and packing patterns. For instance, thiophene’s sulfur may engage in S···π interactions, while halogenated analogs exhibit halogen bonding .
- SHELX Refinement : Crystallographic data for such compounds are often refined using SHELXL (), ensuring precise bond-length and angle measurements critical for SAR studies .
Research Findings and Implications
- Thiophene vs. Aryl Substitutents : Thiophene-containing analogs balance moderate lipophilicity and metabolic stability, whereas halogenated aryl derivatives prioritize target affinity at the expense of solubility.
- Sulfonamide vs.
- Steric Considerations : Smaller substituents (e.g., methyl) favor binding to compact enzymatic pockets, while bulkier groups (e.g., ethyl) may limit accessibility .
Biological Activity
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.41 g/mol. The structure features a pyrazole ring substituted with a thiophene moiety and a sulfonamide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂S₂ |
| Molecular Weight | 299.41 g/mol |
| CAS Number | 1542092-08-9 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain pyrazole compounds against various bacterial strains, demonstrating inhibition comparable to standard antibiotics at low concentrations .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. A series of studies have shown that modifications in the pyrazole structure can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Anticancer Potential
Recent advancements in drug design have identified pyrazole derivatives as promising candidates in cancer therapy. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, one study reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition by a related compound, indicating strong potential for anticancer applications .
Study on Trypanosomiasis
A significant study focused on the use of pyrazole sulfonamides against Trypanosoma brucei, the causative agent of African sleeping sickness. The lead compound from this series showed promising results in inhibiting TbNMT (N-myristoyltransferase), although challenges with blood-brain barrier permeability were noted. Modifications to enhance CNS exposure were explored, leading to improved efficacy in animal models .
Comparative Analysis of Pyrazole Derivatives
A comparative analysis across various studies revealed that structural modifications in pyrazole compounds could lead to enhanced biological activities. For instance, derivatives with flexible linkers or capping groups showed improved pharmacokinetic profiles and biological efficacy against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
